(R)-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolidine and piperazine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Pyrrolizines: Used in the synthesis of bioactive molecules.
Prolinol derivatives: Important in asymmetric synthesis.
Compared to these compounds, ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate is unique due to its combination of pyrrolidine, piperazine, and pyrimidine rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27N5O3/c1-30-22(29)18-7-10-25(15-18)16-20(28)27-13-11-26(12-14-27)19-5-3-17(4-6-19)21-23-8-2-9-24-21/h2-6,8-9,18H,7,10-16H2,1H3/t18-/m1/s1 |
InChI Key |
LQUJQJPFOKOJIR-GOSISDBHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4 |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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